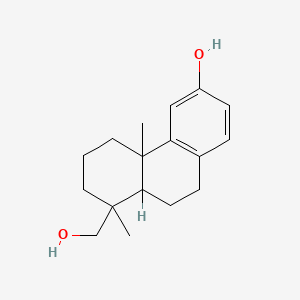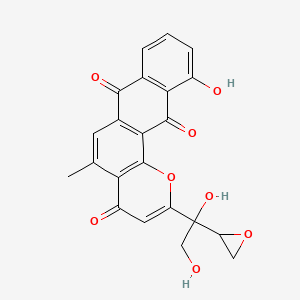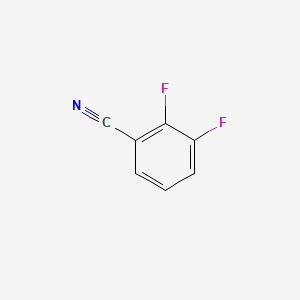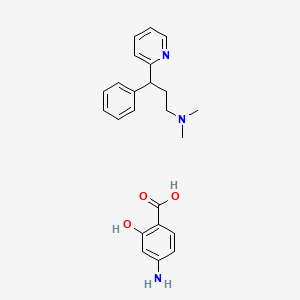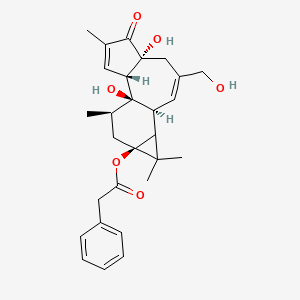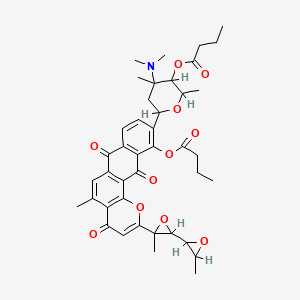
3',11-Dibutyrylankinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',11-Dibutyrylankinomycin (DAnk) is a natural product that has been studied for its biological properties. It belongs to the ansamycin family of compounds, which are known for their antibiotic and anticancer activities. DAnk has been found to have potent cytotoxic effects against various cancer cell lines and has shown promise as a potential chemotherapeutic agent.
Mécanisme D'action
3',11-Dibutyrylankinomycin exerts its anticancer effects through the inhibition of HSP90, which leads to the destabilization and degradation of many oncogenic proteins. This in turn leads to the induction of apoptosis in cancer cells. Additionally, 3',11-Dibutyrylankinomycin has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3',11-Dibutyrylankinomycin has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. 3',11-Dibutyrylankinomycin has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3',11-Dibutyrylankinomycin is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new chemotherapeutic agents. However, one limitation of 3',11-Dibutyrylankinomycin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3',11-Dibutyrylankinomycin. One area of interest is the development of new analogues of 3',11-Dibutyrylankinomycin with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3',11-Dibutyrylankinomycin with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer effects of 3',11-Dibutyrylankinomycin.
Méthodes De Synthèse
3',11-Dibutyrylankinomycin can be synthesized through a multistep process involving the condensation of two key intermediates, 3-butyryl-4-hydroxybenzoic acid and 11-butyryl-3,4,5-trimethoxybenzoyl chloride. The resulting product is then purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
3',11-Dibutyrylankinomycin has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. 3',11-Dibutyrylankinomycin has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
Propriétés
IUPAC Name |
[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIOZJJHEWKRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151283-90-8 |
Source


|
| Record name | 3',11-Dibutyrylankinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)
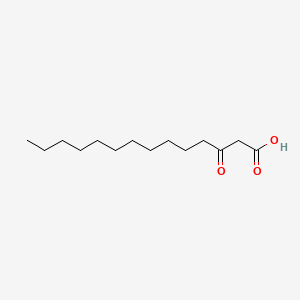
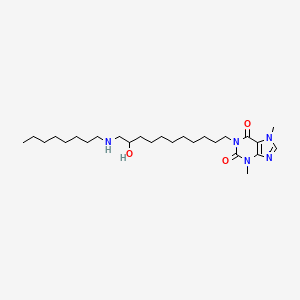
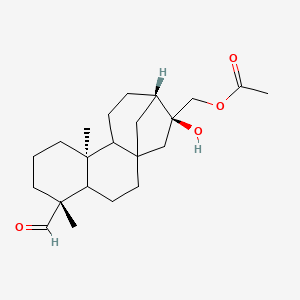
![Imidazo[1,5-a]pyridine](/img/structure/B1214698.png)
